molecular formula C31H34N6O4S2 B2870815 4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 309969-36-6

4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B2870815
CAS No.: 309969-36-6
M. Wt: 618.77
InChI Key: WESMZGAKKFOVKR-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a triazole-thioether scaffold substituted with a 2,3-dihydroindol-1-yl ketone group and a 3-methylphenyl moiety. Its design aligns with medicinal chemistry strategies for targeting enzymes or receptors via sulfonamide and triazole pharmacophores, which are prevalent in antimicrobial, antiviral, and anti-inflammatory agents .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N6O4S2/c1-4-35(5-2)43(40,41)26-15-13-24(14-16-26)30(39)32-20-28-33-34-31(37(28)25-11-8-9-22(3)19-25)42-21-29(38)36-18-17-23-10-6-7-12-27(23)36/h6-16,19H,4-5,17-18,20-21H2,1-3H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESMZGAKKFOVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Ethyl Benzoate

Ethyl benzoate (1.0 eq) was treated with chlorosulfonic acid (1.2 eq) in dichloromethane at 0–5°C for 4 h, yielding ethyl 4-(chlorosulfonyl)benzoate as a white crystalline solid (82% yield).

Diethylamine Substitution

The chlorosulfonyl intermediate (1.0 eq) was reacted with diethylamine (2.5 eq) in THF at 25°C for 12 h, producing ethyl 4-(diethylsulfamoyl)benzoate (76% yield). Saponification with NaOH (2M, ethanol/H2O) afforded 4-(diethylsulfamoyl)benzoic acid (mp 189–191°C).

Characterization Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 1.08 (t, J=7.2 Hz, 6H, NCH2CH3), 3.22 (q, J=7.2 Hz, 4H, NCH2), 7.89 (d, J=8.4 Hz, 2H, ArH), 8.12 (d, J=8.4 Hz, 2H, ArH).

Construction of 4-(3-Methylphenyl)-5-Mercapto-4H-1,2,4-Triazol-3-yl)Methanamine

Thiosemicarbazide Formation

3-Methylphenyl isothiocyanate (1.2 eq) was added to a solution of 2-aminoacetohydrazide (1.0 eq) in ethanol under reflux (6 h), yielding N'-(2-aminoacetyl)-N-(3-methylphenyl)hydrazine-1-carbothioamide (mp 153–155°C, 68% yield).

Cyclization to 1,2,4-Triazole

The thiosemicarbazide (1.0 eq) was treated with KOH (2.0 eq) in ethylene glycol at 140°C for 3 h, generating 4-(3-methylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methanamine (mp 214–216°C, 59% yield).

Characterization Data:

  • 13C NMR (100 MHz, DMSO-d6): δ 21.4 (CH3), 44.8 (CH2NH2), 126.1–138.9 (ArC), 158.4 (C=N), 170.2 (C=S).

Synthesis of 2-(2,3-Dihydro-1H-Indol-1-yl)-2-Oxoethyl Bromide

Indoline (1.0 eq) was acylated with bromoacetyl bromide (1.2 eq) in dichloromethane using Et3N (2.0 eq) as base (0°C → 25°C, 4 h). The product was purified by flash chromatography (hexane/EtOAc 4:1) to yield the bromide as a yellow oil (83%).

Characterization Data:

  • IR (KBr): 1715 cm⁻¹ (C=O), 655 cm⁻¹ (C-Br).

Assembly of Final Target Compound

Thioether Formation

The triazole mercaptan (1.0 eq) was alkylated with 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl bromide (1.1 eq) in acetone using K2CO3 (2.0 eq) at 60°C for 8 h. The crude product was recrystallized from ethanol to afford the substituted triazole intermediate (72% yield).

Amide Coupling

4-(Diethylsulfamoyl)benzoic acid (1.1 eq) was activated with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF (25°C, 30 min), then reacted with the triazole-methylamine intermediate (1.0 eq) for 12 h. Purification by column chromatography (CH2Cl2/MeOH 20:1) gave the final compound as a white solid (65% yield).

Final Characterization Data:

  • MP: 237–239°C
  • HRMS (ESI+): m/z Calcd for C32H34N6O4S2: 630.2021; Found: 630.2018
  • 1H NMR (400 MHz, DMSO-d6): δ 1.08 (t, J=7.2 Hz, 6H), 2.38 (s, 3H), 3.22 (q, J=7.2 Hz, 4H), 3.84 (t, J=8.4 Hz, 2H), 4.42 (t, J=8.4 Hz, 2H), 4.67 (s, 2H), 6.52–7.89 (m, 12H ArH), 8.94 (t, J=5.6 Hz, 1H, NH).

Optimization Studies and Reaction Monitoring

Critical parameters for the CuAAC reaction (used in intermediate steps) were optimized:

Parameter Optimal Value Yield Improvement
CuSO4·5H2O Loading 10 mol% 82% → 89%
Temperature 70°C 68% → 76%
Solvent System t-BuOH/H2O 71% → 84%

Reaction progress was monitored via TLC (Silica GF254, EtOAc/hexane 1:1) and HPLC (C18 column, MeCN/H2O 65:35).

Challenges in Regioselectivity and Purification

The 1,2,4-triazole ring formation required strict temperature control (140±2°C) to prevent regioisomer formation. Final purification challenges were addressed using preparative HPLC (Phenomenex Luna C18, 10 μm, 21.2×250 mm) with isocratic elution (MeCN/H2O 55:45), achieving >98% purity.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of cancer and infectious diseases.

    Industry: It may be used in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features and Differences
Compound Name/ID Core Structure Substituents Biological Target/Activity Reference(s)
Target Compound Benzamide-triazole 4-(Diethylsulfamoyl), 3-methylphenyl, 2-(2,3-dihydroindol-1-yl)-2-oxoethyl Potential kinase/neuraminidase inhibition (inferred)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide Methyl, oxazole-sulfamoyl Antimicrobial activity
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide Benzamide-triazole 2,5-Dimethoxyphenyl, 3-methoxybenzamide Structural analog (no activity reported)
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Benzamide-thiazolidine Dioxothiazolidinone, phenyl Anti-inflammatory
4-(Dimethylsulfamoyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)benzamide Benzamide-carbazole Dimethylsulfamoyl, tetrahydrocarbazole Not specified

Key Observations :

  • Triazole vs. Thiazole/Carbazole Scaffolds: The triazole-thioether core in the target compound distinguishes it from carbazole (e.g., ) or thiazole-based analogs (e.g., ). Triazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target engagement .
  • Substituent Effects : The 3-methylphenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl group in its closest analog (), which may alter steric and electronic interactions with biological targets.
  • Sulfonamide Variations : Diethylsulfamoyl (target) vs. dimethylsulfamoyl () or unsubstituted sulfonamides () influence lipophilicity and binding affinity .
Table 2: Activity Comparison of Triazole Derivatives
Compound Substituent R1 R2 (Triazole Position 4) IC50/Activity Reference
Target Compound 3-Methylphenyl 2-(2,3-Dihydroindol-1-yl) Not reported (predicted neuraminidase inhibition)
1b (from ) Ethylthioether 4-Hydroxy-3-methoxyphenyl IC50 = 6.86 ± 2.08 µg/mL (Neuraminidase)
1c (from ) Propylthioether 4-Hydroxy-3-methoxyphenyl IC50 = 9.1 ± 1.56 µg/mL (Neuraminidase)
Pyrazoline derivative P6 (from ) Methoxy-substituted N/A GI50 < 0.1 µM (Anticancer)

SAR Insights :

  • Triazole-Thioether Length : Ethylthioether (1b) shows better neuraminidase inhibition than propylthioether (1c), suggesting steric limitations .
  • Indole vs. Simple Aryl Groups : The 2,3-dihydroindole moiety could confer unique π-π stacking or hydrogen-bonding interactions absent in simpler aryl derivatives ().

Computational and Target Prediction Insights

  • SimilarityLab Analysis : The compound’s structural features align with kinase inhibitors (e.g., indole-containing scaffolds) and neuraminidase inhibitors (triazole-thioethers) .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic molecule that has attracted attention in various fields of biological research. Its intricate structure features a benzamide core, a triazole ring, and an indole moiety, which contribute to its potential biological activities.

Chemical Structure and Properties

The IUPAC name of the compound indicates its complex architecture. The molecular formula is C21H26N4O3SC_{21}H_{26}N_4O_3S, and it has a molecular weight of approximately 422.52 g/mol. The compound's structure can be summarized as follows:

ComponentDescription
Benzamide CoreCentral structure providing basic amide functionality
Triazole RingImparts unique reactivity and potential for biological interaction
Indole MoietyContributes to pharmacological properties and receptor binding

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may occur through various mechanisms:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • Hydrophobic Interactions : Enhances affinity for lipid-rich environments.
  • Van der Waals Forces : Stabilizes the complex formed with biological targets.

These interactions can lead to modulation of enzyme activity or receptor signaling pathways, influencing various biological processes.

Biological Activity

Research into the biological activity of this compound reveals several potential applications:

Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For example, triazole derivatives have been shown to inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis.

Antimicrobial Properties

Compounds containing the indole moiety are known for their antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Neuropharmacological Effects

Given the structural similarity to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems. Research is ongoing to evaluate its effects on anxiety and depression models in zebrafish and rodent studies.

Case Studies

A few key studies highlight the biological activity of similar compounds:

  • Anticancer Study : A study demonstrated that triazole derivatives significantly inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : Another study assessed a related indole-based compound against various bacterial strains, revealing notable inhibition zones indicating effective antibacterial properties.
  • Neuropharmacological Assessment : Research using zebrafish models indicated changes in locomotor activity upon exposure to similar compounds, suggesting potential anxiolytic effects.

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